![molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2](/img/structure/B82831.png)
Diethyl 2-[(4-methylphenyl)methylene]malonate
Übersicht
Beschreibung
“Diethyl 2-[(4-methylphenyl)methylene]malonate” is a chemical compound with the molecular formula C15H18O4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-[(4-methylphenyl)methylene]malonate” consists of 15 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 262.12050905 g/mol .
Physical And Chemical Properties Analysis
“Diethyl 2-[(4-methylphenyl)methylene]malonate” has a molecular weight of 262.30 g/mol . The compound has a XLogP3 value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry
Diethyl 2-[(4-methylphenyl)methylene]malonate is used in the field of mass spectrometry. The addition of Grignard derivatives to diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives . This compound is valuable for the synthesis of quinolones .
Synthesis of Quinolones
Diethyl 2-[(4-methylphenyl)methylene]malonate is an extremely valuable starting material for the synthesis of quinolones . Quinolones are a type of antibiotic, and this compound plays a crucial role in the development of new antibacterial agents .
Preparation of Arylidene Malonic Acids
This compound is used in the preparation of arylidene malonic acids . These compounds were prepared by the reaction of EMME with the appropriate Grignard reagent .
Adhesive Systems
Diethyl 2-[(4-methylphenyl)methylene]malonate is used in the development of energy-efficient, high-performance sustainable adhesive systems . These adhesive systems are monomer-based and 100 percent reactive .
Woodworking Applications
Novel one-part cyanoacrylate formulations have been developed for millwork applications offering improved sustained strength and durability . These adhesives provide an alternative to traditional solventborne wood glues or two-part cyanoacrylate adhesives .
Environmental Resistance
Similar to cyanoacrylates, methylene malonates provide supplementary environmental resistance that increases the range of overall industrial application . This property makes it a valuable compound in various industrial applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKBMHTZKUMANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348885 | |
| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(4-methylphenyl)methylene]malonate | |
CAS RN |
14111-33-2 | |
| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

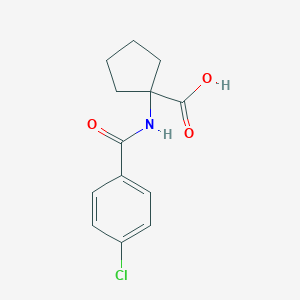

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
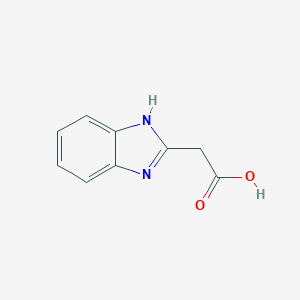
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
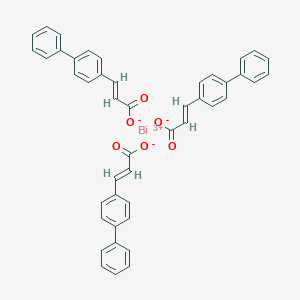

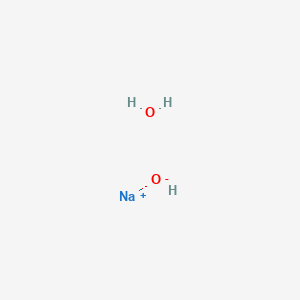


![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
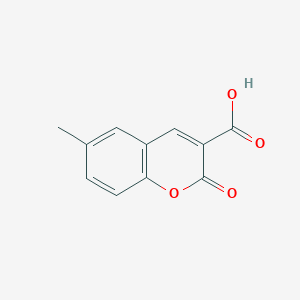
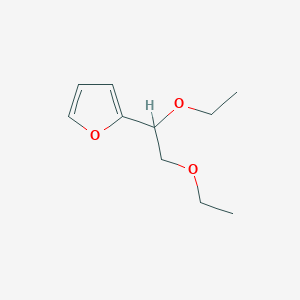
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)